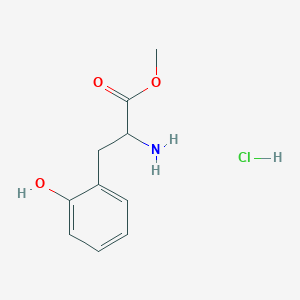

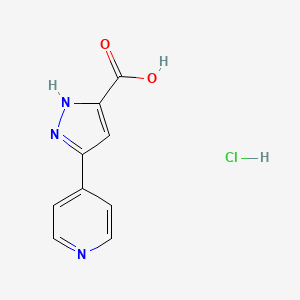

3-((6-méthyl-2-oxo-2H-pyran-4-yl)oxy)-N-phénéthylpyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various carboxamide derivatives, including those related to the 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide structure, has been explored in several studies. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . Similarly, new 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized, with their structures confirmed by various spectroscopic techniques . Another study described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives using TBTU as a coupling agent and NMM as a base, focusing on their antimicrobial activity . Additionally, pyrimidine derivatives such as 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide were synthesized through a one-pot synthesis involving a Biginelli reaction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy. For example, the 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were characterized to confirm their structures . The antimicrobial activity of the 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives was attributed to their specific molecular structures, with one derivative showing higher activity against certain bacteria and fungi . The pyrimidine derivatives synthesized in another study were also characterized spectroscopically, and their physical properties were discussed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of amide bonds and the use of coupling agents. For instance, the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives involved the formation of amide derivatives of pyranone . The Biginelli reaction was a key step in the synthesis of pyrimidine derivatives, which involved aldehyde, diketo compound, and urea or thiourea . Additionally, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine were studied, leading to the formation of different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of specific functional groups. The antimicrobial activities of the synthesized compounds were determined using MIC values, indicating their potential as therapeutic agents . The specificity of 6-methyl-2-pyridinecarboxamide oxime for copper was attributed to the presence of a methyl group, which prevented reaction with other metals . The synthesized compounds' activities against phytopathogenic fungi and their potential as commercial fungicides were also evaluated .

Applications De Recherche Scientifique

- Les chercheurs ont exploré les propriétés anticancéreuses de ce composé en raison de sa capacité à inhiber des enzymes spécifiques impliquées dans la croissance tumorale et la métastase . Des investigations supplémentaires sont en cours pour comprendre son mécanisme d'action et son potentiel en tant que thérapie ciblée.

- Le composé a démontré des effets anti-inflammatoires dans des études précliniques. Il peut moduler les réponses immunitaires et réduire l'inflammation en interagissant avec des voies cellulaires spécifiques . Cette propriété pourrait être précieuse dans le traitement des maladies inflammatoires.

- Certaines études suggèrent que ce composé peut protéger les neurones du stress oxydatif et améliorer la fonction cognitive. Les chercheurs étudient son potentiel dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .

- Des recherches préliminaires indiquent que le composé présente une activité antivirale contre certains virus. Il peut interférer avec la réplication virale ou l'entrée dans les cellules hôtes, ce qui en fait un candidat pour le développement de médicaments antiviraux .

- Les scientifiques ont exploré les effets cardiovasculaires de ce composé. Il peut influencer la régulation de la pression artérielle, la fonction vasculaire et le métabolisme lipidique . L'investigation de son rôle dans la prévention des maladies cardiovasculaires est un domaine de recherche actif.

- Le composé a montré un potentiel prometteur en tant qu'agent analgésique (soulageant la douleur) et anxiolytique (réduisant l'anxiété) dans des modèles animaux. Les chercheurs étudient ses interactions avec les systèmes de neurotransmetteurs pour mieux comprendre ses applications cliniques potentielles .

Potentiel Anticancéreux

Activité Anti-inflammatoire

Neuroprotection et Amélioration Cognitive

Propriétés Antivirales

Applications Cardiovasculaires

Effets Analgésiques et Anxiolytiques

Propriétés

IUPAC Name |

3-(2-methyl-6-oxopyran-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-14-11-17(12-18(22)24-14)25-16-8-10-21(13-16)19(23)20-9-7-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIKRCXUEZLTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)

![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)